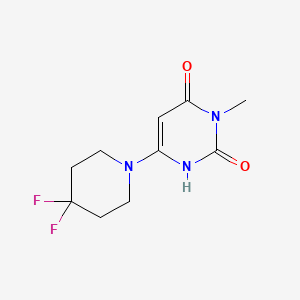

6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

CAS No.: 2097978-71-5

Cat. No.: VC3141501

Molecular Formula: C10H13F2N3O2

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097978-71-5 |

|---|---|

| Molecular Formula | C10H13F2N3O2 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 6-(4,4-difluoropiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17) |

| Standard InChI Key | HLOXTAVNLNMVLM-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F |

| Canonical SMILES | CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F |

Introduction

Chemical Structure and Properties

6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine-2,4-dione core structure substituted with a 4,4-difluoropiperidine group at position 6 and a methyl group at position 3. The compound is characterized by the following properties:

Basic Information

The compound is identified by CAS No. 2097978-71-5 and possesses a molecular formula of C10H13F2N3O2, corresponding to a molecular weight of 245.23 g/mol. Its IUPAC name is 6-(4,4-difluoropiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione.

Structural Representations

The molecule can be represented using various notations, including:

-

Standard InChI: InChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17)

-

Standard InChIKey: HLOXTAVNLNMVLM-UHFFFAOYSA-N

-

SMILES Notation: CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F

Structural Features

The compound contains several key structural features that contribute to its chemical and biological properties:

-

A pyrimidine-2,4-dione core (also known as a uracil scaffold)

-

A 4,4-difluoropiperidine substituent at position 6

-

A methyl group at position 3

-

Two carbonyl groups at positions 2 and 4

-

An NH group at position 1

Table 1: Key Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 245.23 g/mol | |

| Molecular Formula | C10H13F2N3O2 | |

| CAS Number | 2097978-71-5 | |

| Physical State | Solid (predicted) | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

Structural Relationship to Similar Compounds

The compound shares structural similarities with other pyrimidine derivatives that have been studied for various biological activities.

Comparison with Other Pyrimidine Derivatives

When comparing 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione with structurally related compounds, several important distinctions emerge:

4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidine is a related compound that contains the same 4,4-difluoropiperidine substituent but lacks the 2,4-dione functional groups of the pyrimidine ring . This structural difference significantly alters the hydrogen-bonding capabilities and potential biological interactions of these compounds.

1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives represent another class of related compounds that share the core pyrimidine-2,4-dione structure but feature phenyl groups at positions 1 and 3 instead of a methyl group and hydrogen . These compounds have demonstrated significant antitumor activity by elevating reactive oxygen species (ROS) production to induce apoptosis in cancer cells .

Table 2: Comparison of Related Pyrimidine Derivatives

| Compound | Core Structure | Key Substituents | Molecular Weight | Reported Activities |

|---|---|---|---|---|

| 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | Pyrimidine-2,4-dione | 4,4-difluoropiperidine at C-6, methyl at N-3 | 245.23 g/mol | Not fully established |

| 4-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidine | Pyrimidine | 4,4-difluoropiperidine at C-4, methyl at C-6 | 213.23 g/mol | Not reported in sources |

| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives | Pyrimidine-2,4-dione | Phenyl groups at N-1 and N-3 | Varies | Antitumor activity via ROS elevation |

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is crucial for predicting its potential biological activities and developing optimized derivatives.

Key Structural Features for Biological Activity

Several structural elements of the compound are likely to influence its biological properties:

-

The pyrimidine-2,4-dione core provides a scaffold that can interact with biological targets through hydrogen bonding via its carbonyl and NH groups

-

The 4,4-difluoropiperidine moiety at position 6 likely influences the compound's conformation, lipophilicity, and metabolic stability

-

The methyl group at N-3 affects the hydrogen bonding capacity and electronic properties of the pyrimidine ring

Comparisons with Bioactive Analogues

The comparison with bioactive analogues suggests that modifications to the core structure can significantly impact biological activity:

-

Studies on 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have shown that the introduction of specific substituents, such as morpholinopropyl groups, can enhance antitumor activity

-

The position and nature of substituents on the pyrimidine ring appear to be critical determinants of biological activity

Research Challenges and Future Directions

The development and characterization of 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione face several challenges and opportunities for future research.

Current Limitations

-

Limited published data on the specific synthesis and characterization of this compound

-

Incomplete understanding of its biological activities and mechanisms

-

Need for structure-activity relationship studies to optimize potential therapeutic applications

Future Research Directions

Future research on 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione could focus on:

-

Development of efficient and scalable synthetic routes

-

Comprehensive biological screening to identify potential therapeutic applications

-

Structure-activity relationship studies to understand the impact of various modifications

-

Investigation of potential applications in medicinal chemistry, particularly in areas where related compounds have shown promise (e.g., antitumor, antidiabetic)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume